

1,5-Dibromo-3-methylpentane physical properties

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Compound of Interest

Compound Name: 1,5-Dibromo-3-methylpentane

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An In-Depth Technical Guide to **1,5-Dibromo-3-methylpentane** for Advanced Research Applications

Executive Summary: This guide provides a comprehensive overview of the physical properties, chemical identity, applications, and safety protocols for **1,5-Dibromo-3-methylpentane**. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data to facilitate its effective and safe use as a key building block in organic synthesis. We delve into its physicochemical characteristics, spectroscopic signature, and synthetic utility, offering field-proven insights grounded in authoritative references.

Chemical Identity and Molecular Structure

1,5-Dibromo-3-methylpentane is a bifunctional organobromine compound.^{[1][2][3]} Its structure features a five-carbon pentane backbone with bromine atoms at the terminal positions (1 and 5) and a methyl group at the central carbon (3). This symmetrical, yet branched, structure makes it a valuable intermediate for synthesizing a variety of heterocyclic and acyclic molecules.^[4] The presence of two primary bromide leaving groups allows for sequential or simultaneous nucleophilic substitution reactions, providing a versatile platform for constructing more complex molecular architectures.^[5]

The fundamental identifiers for this compound are:

- CAS Number: 4457-72-1^{[1][2][6]}

- Molecular Formula: C₆H₁₂Br₂[\[1\]](#)[\[2\]](#)[\[7\]](#)
- IUPAC Name: **1,5-dibromo-3-methylpentane**[\[6\]](#)[\[8\]](#)

Caption: Molecular structure of **1,5-Dibromo-3-methylpentane**.

Physicochemical Properties

The physical state of **1,5-Dibromo-3-methylpentane** under standard conditions is a clear, colorless to pale yellow liquid.[\[8\]](#)[\[9\]](#) It is characterized by low water solubility, a common trait for halogenated hydrocarbons, which dictates the choice of solvent systems for reactions and purifications.[\[5\]](#)[\[10\]](#) Its relatively high boiling point is indicative of strong intermolecular forces (van der Waals) due to its molecular weight and the presence of two polarizable bromine atoms.

The core physical and chemical properties are summarized below for quick reference.

Property	Value	Source(s)
Molecular Weight	243.97 g/mol	[1] [3] [7]
Density	~1.58 g/mL	[1] [3] [5]
Boiling Point	232.5 - 233 °C at 760 mmHg	[1] [6]
Flash Point	101 °C (214 °F)	[1] [6] [9]
Refractive Index (@ 20°C)	1.5065 - 1.5105	[1] [3] [8]
Appearance	Clear colorless to pale yellow liquid	[8] [9]
Solubility	Insoluble in water	[5] [9]

Applications in Research and Drug Development

As a bifunctional alkylating agent, **1,5-Dibromo-3-methylpentane** serves as a crucial precursor in organic synthesis. Its primary utility lies in its role as a building block for forming carbocyclic and heterocyclic ring systems.

- Pharmaceutical Intermediate: It is widely used as a chemical reagent and intermediate in pharmaceutical research.[5][8][9] The C6 backbone can be incorporated into larger molecules to modulate properties like lipophilicity and conformational flexibility, which are critical parameters in drug design.
- Heterocycle Synthesis: The terminal bromides can react with dinucleophiles (e.g., diamines, dithiols) to construct saturated heterocycles, such as derivatives of piperidine or thiane.[4] For instance, reaction with a primary amine can lead to the formation of 4-methyl-substituted piperidines.
- Carbocycle Synthesis: It can be employed in cyclization reactions, such as the Wurtz reaction or through organometallic intermediates, to form six-membered carbocycles with a methyl substituent.

Safety, Handling, and Storage

Proper handling of **1,5-Dibromo-3-methylpentane** is imperative due to its hazardous nature. It is classified as an irritant.[7]

- Hazard Statements:
 - H315: Causes skin irritation.[6][7][10]
 - H319: Causes serious eye irritation.[6][7][10]
 - H335: May cause respiratory irritation.[6][7]
- Precautionary Measures:
 - Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
 - Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[10]
 - First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If irritation persists, seek medical attention.[10]

- Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.^[5] Keep the container tightly closed to prevent moisture ingress and evaporation.^[5] Recommended storage is at room temperature.^{[6][9]}

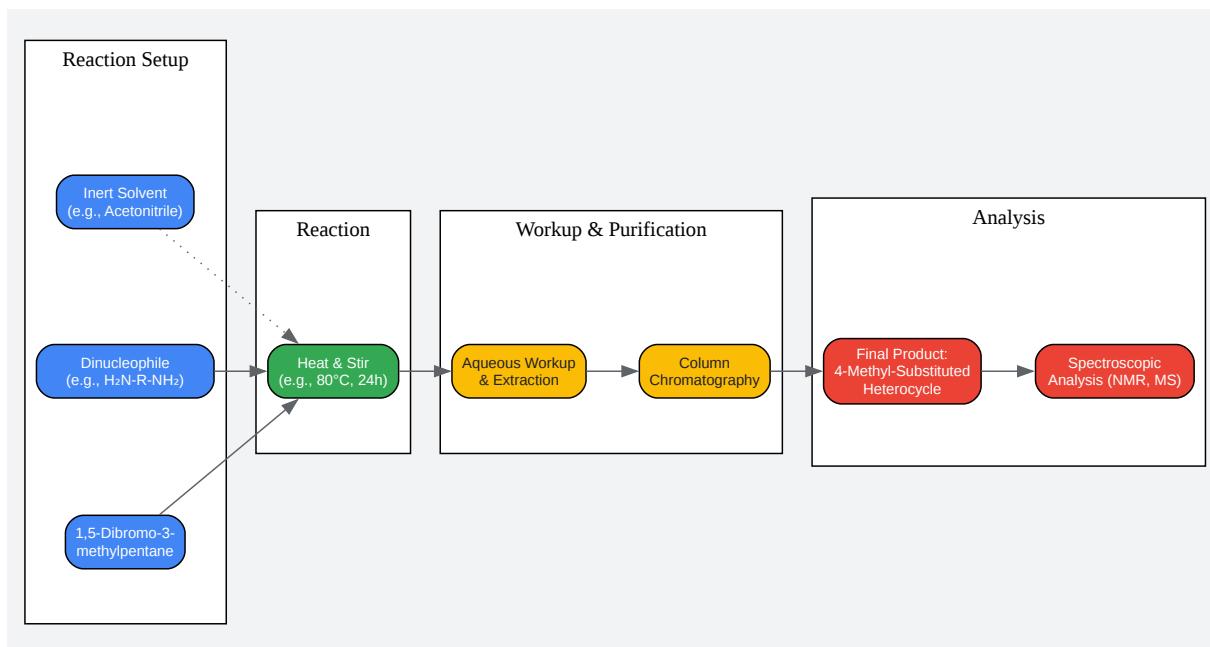
Spectroscopic Characterization

The identity and purity of **1,5-Dibromo-3-methylpentane** are typically confirmed using standard spectroscopic techniques. Spectral data for this compound are available in various databases.^{[11][12][13]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton at the 3-position, and the methylene protons adjacent to the bromine atoms and the chiral center.
 - ¹³C NMR: The carbon NMR spectrum will display unique resonances for the methyl carbon, the methine carbon, and the two sets of methylene carbons.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. The C-Br stretching frequencies typically appear in the fingerprint region (below 800 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks corresponding to the molecular ion and various fragmentation products.^[7]

Synthetic Considerations

1,5-Dibromo-3-methylpentane is often prepared from commercially available starting materials. One documented synthetic approach involves the conversion of α,ω -alkanediols to the corresponding dibromides.^[14] A general workflow for its use in a subsequent nucleophilic substitution reaction to form a heterocyclic compound is outlined below. This protocol is illustrative and must be adapted based on the specific nucleophile and target molecule.



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Caption: Generalized workflow for heterocycle synthesis.

Exemplary Protocol: Synthesis of a Diamine Adduct This self-validating protocol illustrates the causality behind experimental choices.

- **Reagent Preparation:** Dissolve the dinucleophile (1.0 eq) in a suitable polar aprotic solvent like acetonitrile. The choice of solvent is critical; it must solubilize the reagents without reacting with the electrophilic centers.
- **Reaction Initiation:** Add **1,5-Dibromo-3-methylpentane** (1.05 eq) to the solution. A slight excess of the dibromide ensures complete consumption of the more valuable dinucleophile.
- **Cyclization:** Add a non-nucleophilic base, such as potassium carbonate (2.2 eq), to scavenge the HBr generated during the reaction. The base is crucial to drive the reaction to completion by preventing protonation of the nucleophile.
- **Monitoring:** Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This

provides real-time validation of reagent consumption and product formation.

- **Workup:** After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. This step removes water-soluble byproducts.
- **Purification:** The crude product is purified by column chromatography on silica gel. The eluent system is chosen based on the polarity of the target compound, ensuring separation from unreacted starting material and byproducts.
- **Characterization:** The structure and purity of the final product are confirmed by NMR, IR, and MS, validating the outcome of the synthesis.

This structured approach, with built-in monitoring and validation steps, ensures the trustworthiness and reproducibility of the experimental outcome.

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